Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with the molecular formula C21H25NO7S. This compound is known for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate and ethyl cyanoacetate to form the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes like dipeptidyl peptidase IV (DPP-IV) by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as improved glucose metabolism in diabetes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but lacks the methoxyphenoxy and propanoyl groups.
4-Ethyl 2-(2-phenoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate: Contains different substituents on the thiophene ring.
Uniqueness
Diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
diethyl 5-[2-(4-methoxyphenoxy)propanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7S/c1-6-27-20(24)16-12(3)17(21(25)28-7-2)30-19(16)22-18(23)13(4)29-15-10-8-14(26-5)9-11-15/h8-11,13H,6-7H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTBAEQQGUJPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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